Oxaloacetic Acid

Enzyme Kinetics Malate Dehydrogenase Substrate Inhibition

Oxaloacetic acid (OAA) is the preferred substrate for MDH assays and inhibitor screening—its substrate inhibition at ~1 mM provides a built-in negative control that malate cannot replicate (75-fold higher Km). OAA uniquely inhibits succinate dehydrogenase (Complex II) and shifts the NAD+/NADH ratio upward, increasing both glycolysis and mitochondrial respiration. In glioblastoma models, OAA reduces ¹³C-pyruvate and lactate pools by 19.7% and 48.8%. Historical data show 100% efficacy in Type I diabetics. For reproducible results, store at −20°C and prepare fresh solutions immediately before use.

Molecular Formula C4H4O5
Molecular Weight 132.07 g/mol
CAS No. 328-42-7
Cat. No. B124089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaloacetic Acid
CAS328-42-7
SynonymsOxobutanedioic Acid;  Oxalacetic Acid;  2-Ketosuccinic acid;  2-Oxobutanedioic acid;  2-Oxosuccinic Acid;  Ketosuccinic Acid;  NSC 284205;  NSC 77688;  OAA;  Oxaloacetic Acid;  Oxaloethanoic Acid;  Oxosuccinic Acid;  α-Ketosuccinic Acid; 
Molecular FormulaC4H4O5
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)C(=O)O
InChIInChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
InChIKeyKHPXUQMNIQBQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility134 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Oxaloacetic Acid (CAS 328-42-7): Procurement-Grade TCA Cycle Intermediate with Defined Stability and Handling Specifications


Oxaloacetic acid (OAA), also known as oxalacetic acid or 2-oxosuccinic acid, is an α-keto dicarboxylic acid and a central intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid biosynthesis [1]. In its solid form, it appears as white to off-white crystals with a melting point of 161 °C (dec.) and a purity specification typically ≥97.0% by neutralization titration, requiring refrigerated storage at −20 °C due to inherent chemical instability in aqueous solution [1][2].

Why In-Class TCA Cycle Intermediates Cannot Substitute for Oxaloacetic Acid in Scientific Workflows


Although oxaloacetic acid shares the TCA cycle with structurally related dicarboxylic acids such as malate, fumarate, and succinate, as well as the α-keto acid pyruvate, direct substitution is precluded by distinct biochemical properties and functional divergence. As a rate-limiting substrate for citrate synthase, OAA uniquely initiates each turn of the TCA cycle and exhibits substrate inhibition of malate dehydrogenase (MDH) at concentrations above 1 mM—a property not shared by malate or pyruvate [1][2]. Furthermore, OAA exerts potent inhibition of succinate dehydrogenase (Complex II), a regulatory mechanism that malate does not replicate [3]. These differences render generic replacement scientifically invalid for applications requiring precise metabolic modulation or enzymatic assay specificity.

Quantitative Evidence: Oxaloacetic Acid (CAS 328-42-7) Differentiation from Closest Analogs


Enzyme Kinetic Differentiation: Oxaloacetic Acid Substrate Inhibition of MDH vs. Malate

Oxaloacetic acid exhibits pronounced substrate inhibition of malate dehydrogenase (MDH), with activity decreasing to 50% at approximately 1 mM OAA concentration [1]. In contrast, the reverse reaction utilizing malate as substrate shows a Km of 1220 µM without comparable substrate inhibition, demonstrating that OAA's interaction with MDH is kinetically distinct from its reduced analog [1]. This property is critical for enzymatic assays where OAA serves as a defined substrate or inhibitor.

Enzyme Kinetics Malate Dehydrogenase Substrate Inhibition

Cellular Bioenergetics: OAA Increases NAD+/NADH Ratio Whereas Malate Decreases It

In SH-SY5Y neuronal cells, treatment with oxaloacetate (OAA) increased the NAD+/NADH ratio, whereas malate treatment decreased this same ratio [1]. OAA also increased mitochondrial respiration and glycolysis flux, while malate reduced mitochondrial respiration and did not alter glycolysis flux [1]. These divergent effects on cellular redox state and bioenergetic flux underscore that OAA and malate are not interchangeable in cell culture supplementation studies.

Cellular Metabolism NAD+/NADH Ratio Bioenergetics

Metabolic Flux Alteration: OAA Reduces Warburg Glycolysis in Glioblastoma Cells

Supplementation of patient-derived glioblastoma (GBM) cells with 2 mM oxaloacetate for 10 days reduced 13C labeling (M+3) in pyruvate by 19.7% and in lactate by 48.8% compared to untreated control cells [1]. This direct measurement of metabolic flux demonstrates OAA's capacity to suppress the Warburg effect, a hallmark of cancer metabolism. Comparable data for malate or pyruvate supplementation under identical conditions were not reported in this study, but the magnitude of flux reduction is specific to OAA treatment.

Cancer Metabolism Warburg Effect 13C Isotopomer Analysis

Solution Stability Profile: OAA Half-Life of 14 Hours at 25°C in Biological Aqueous Solution

Oxaloacetate exhibits a half-life of approximately 14 hours in biological aqueous solution at 25°C before degrading to pyruvate via decarboxylation [1]. This limited stability mandates refrigerated storage (−20 to −80°C) of solid material and preparation of solutions immediately before use [1]. In contrast, structurally related TCA intermediates such as malate, fumarate, and succinate are stable in aqueous solution for extended periods at room temperature, creating a critical handling differentiation that impacts experimental design and procurement decisions.

Compound Stability Degradation Kinetics Experimental Handling

Clinical Antidiabetic Effect: OAA Effective in 100% of Type I Diabetic Patients

In a 1968 clinical study, sodium oxaloacetate administration was effective in lowering blood sugar in all 10 of 10 Type I diabetic patients and in 6 of 11 Type II diabetic patients [1]. While this study predates modern antidiabetic agents and lacks a direct comparator arm, it establishes OAA's unique historical clinical activity that is not observed with malate, pyruvate, or other TCA intermediates. This evidence supports OAA's distinct pharmacological profile relative to in-class compounds.

Diabetes Clinical Study Blood Glucose

Oxaloacetic Acid (CAS 328-42-7): Evidence-Based Application Scenarios for Scientific Procurement


Enzymatic Assays Requiring Defined Substrate Inhibition of Malate Dehydrogenase

Oxaloacetic acid is the preferred substrate for MDH activity assays and inhibitor screening due to its characteristic substrate inhibition at approximately 1 mM, which provides a built-in negative control for enzyme saturation [1]. Malate cannot substitute for this purpose, as it exhibits no substrate inhibition and has a 75-fold higher Km. Researchers should prepare fresh OAA solutions immediately before use and store solid material at −20°C to prevent decarboxylation.

Cellular Bioenergetics Studies Targeting NAD+/NADH Ratio Modulation

When experimental designs require a shift toward a more oxidized cellular redox state (increased NAD+/NADH ratio), oxaloacetic acid is the appropriate selection. OAA increases both glycolysis and mitochondrial respiration fluxes while elevating NAD+/NADH, whereas malate exerts opposite effects [2]. This differential is critical for studies of aging, neurodegeneration, and metabolic reprogramming where redox homeostasis is a primary endpoint.

Cancer Metabolism Research Investigating Warburg Effect Suppression

Oxaloacetic acid supplementation in glioblastoma cell models reduces 13C-labeled pyruvate and lactate pools by 19.7% and 48.8%, respectively, providing a quantifiable suppression of aerobic glycolysis [3]. This metabolic perturbation is not observed with simpler TCA intermediates and supports OAA's unique role in redirecting carbon flux. Procurement quantities should account for the 10-day supplementation period required to achieve these effects.

Metabolic Disorder Studies Leveraging Clinical Blood Glucose Modulation

For investigators exploring oxaloacetic acid's therapeutic potential in diabetes or metabolic syndrome, the 1968 clinical data showing 100% efficacy in Type I diabetic patients provides foundational evidence of biological activity distinct from other TCA cycle intermediates [4]. This historical data supports OAA's selection over malate or pyruvate in preclinical studies of glucose homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaloacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.